Product packaging for D-2-Hydroxykynurenine(Cat. No.:)

D-2-Hydroxykynurenine

Cat. No.: B1579143
M. Wt: 225.22
Attention: For research use only. Not for human or veterinary use.
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Description

D-2-Hydroxykynurenine is the D-enantiomer of the endogenous metabolite 3-hydroxykynurenine (3-HK), a key intermediate in the kynurenine pathway of tryptophan degradation . While the L-enantiomer is well-studied in mammalian biology, the D-form serves as a critical analytical standard and research tool for investigating the stereospecificity of enzymatic processes and receptor interactions within this pathway. The kynurenine pathway is a major focus of research due to its role in regulating immune responses and neuronal excitability, with imbalances linked to several neurological disorders . The L-form of 3-hydroxykynurenine is primarily known for its pro-oxidant potential ; it can undergo auto-oxidation in the presence of trace metals to generate reactive oxygen species (ROS) such as hydrogen peroxide and the superoxide anion, leading to oxidative damage . This oxidative stress is a proposed mechanism contributing to neurotoxicity in models of neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's . Consequently, this compound is utilized in comparative studies with its L-counterpart to dissect receptor-independent, oxidative mechanisms of cell damage from other pathways. Researchers employ this compound in studies of metabolic pathways, particularly in experiments designed to understand the substrate specificity of enzymes like kynurenine 3-monooxygenase (KMO) and kynureninase . Its value also extends to ophthalmology research, as related hydroxykynurenines are known to act as UV filters in the human lens . By providing this specific enantiomer, we enable precise investigations into the biochemical and pharmacological properties of the kynurenine pathway. This product is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
 B1579143 D-2-Hydroxykynurenine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

225.22

Origin of Product

United States

Biosynthesis and Metabolic Pathways of D 2 Hydroxykynurenine

D-Tryptophan as a Precursor to D-Kynurenine Synthesis

The journey towards D-2-Hydroxykynurenine begins with the amino acid D-tryptophan. While L-tryptophan is the more common enantiomer, D-tryptophan can be introduced into the body by various microorganisms. nih.gov The initial and rate-limiting step in the kynurenine (B1673888) pathway is the conversion of tryptophan to N-formylkynurenine. wikipathways.org This reaction is catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). frontiersin.org Both TDO and IDO can recognize D-tryptophan as a substrate, leading to the formation of D-kynurenine. nih.gov

Furthermore, D-tryptophan can be metabolized in both the brain and peripheral tissues, leading to the formation of various kynurenine pathway metabolites, including D-kynurenine. researchgate.net Pharmacological studies have confirmed the involvement of the enzyme D-amino acid oxidase (D-AAO) in these metabolic processes. researchgate.netnih.gov

D-Kynurenine as a Direct Bioprecursor of this compound

Once formed, D-kynurenine serves as a direct precursor to several other neuroactive compounds, including kynurenic acid (KYNA) and 3-hydroxykynurenine. nih.govmedchemexpress.combioscience.co.uk Studies have demonstrated that systemic administration of D-kynurenine in mice leads to the production of both KYNA and 3-hydroxykynurenine in plasma, liver, and brain tissues. nih.gov The 3-hydroxykynurenine produced from D-kynurenine has been identified as the D-isomer, D-3-hydroxykynurenine, indicating that D-kynurenine is directly metabolized without prior isomerization to L-kynurenine. nih.gov

Enzymatic Conversion of D-Kynurenine to this compound

The conversion of D-kynurenine into this compound (also known as D-3-hydroxykynurenine) is a critical hydroxylation step. This process is primarily mediated by the enzyme kynurenine 3-monooxygenase, with contributions from D-amino acid oxidase in the broader metabolism of D-kynurenine.

Role of Kynurenine 3-Monooxygenase (KMO) in Hydroxylation

Kynurenine 3-monooxygenase (KMO) is a key enzyme located at a branch point in the kynurenine pathway. wikipedia.orgplos.org It catalyzes the hydroxylation of kynurenine to form 3-hydroxykynurenine. wikipedia.orgnih.govwikipedia.org This reaction involves the insertion of molecular oxygen into the aromatic ring of kynurenine and requires the cofactor FAD. wikipedia.org While much of the research has focused on the conversion of L-kynurenine, KMO is responsible for the production of 3-hydroxykynurenine from kynurenine in general. nih.gov Increased KMO activity leads to the formation of metabolites like 3-hydroxykynurenine. nih.govmdpi.com

Downstream Metabolism of this compound

Following its formation, this compound can be further metabolized in the kynurenine pathway.

Conversion to 3-Hydroxyanthranilic Acid (3-HAA) via Kynureninase

The enzyme kynureninase is responsible for the cleavage of 3-hydroxykynurenine. bevital.notaylorandfrancis.com This enzymatic reaction converts 3-hydroxykynurenine into 3-hydroxyanthranilic acid (3-HAA). wikipathways.orgnih.govhmdb.ca 3-HAA is an intermediate in the metabolism of tryptophan and can be further processed to produce quinolinic acid and eventually nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipathways.orgtaylorandfrancis.com

Formation of Xanthurenic Acid (XA)

Xanthurenic acid is a known metabolite of the kynurenine pathway, formed from the transamination of 3-hydroxykynurenine, a reaction catalyzed by kynurenine aminotransferases (KATs). oatext.comfrontiersin.orgbevital.no Given that D-kynurenine can be converted to D-3-hydroxykynurenine, it is plausible that D-3-hydroxykynurenine could subsequently be transaminated to form xanthurenic acid. The formation of xanthurenic acid is particularly noted in instances of vitamin B6 deficiency, as KATs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. oatext.com

Link to Quinolinic Acid (QA) Synthesis

Quinolinic acid is a neurotoxic downstream product of the kynurenine pathway, synthesized from 3-hydroxyanthranilic acid. mdpi.comtandfonline.comphysiology.org The pathway to quinolinic acid proceeds from 3-hydroxykynurenine, which is converted to 3-hydroxyanthranilic acid by the enzyme kynureninase. mdpi.commdpi.com Therefore, any potential link of a D-kynurenine-derived hydroxylated metabolite to quinolinic acid synthesis would likely proceed through its conversion to D-3-hydroxykynurenine and subsequent metabolism by kynureninase. However, the stereospecificity of kynureninase for D-3-hydroxykynurenine is not well-documented. The accumulation of quinolinic acid has been implicated in various neurological disorders. physiology.orgnih.gov

Enzymatic Regulation and Interconversion of D 2 Hydroxykynurenine

Regulatory Enzymes Governing D-2-Hydroxykynurenine Levels

The concentration of D-3-Hydroxykynurenine is directly controlled by the interplay of enzymes responsible for its formation from D-kynurenine and its subsequent catabolism. The key enzymes in this process are Kynurenine (B1673888) 3-Monooxygenase, Kynureninase, and D-Amino Acid Oxidase.

Kynurenine 3-Monooxygenase (KMO) is a pivotal enzyme located at a critical branch point of the kynurenine pathway. nih.govwikipedia.org It is an FAD-dependent monooxygenase that catalyzes the hydroxylation of kynurenine to form 3-hydroxykynurenine. nih.govwikipedia.org This reaction consumes molecular oxygen and requires NADPH as a cofactor. wikipedia.orgfrontiersin.org While KMO primarily acts on L-kynurenine, it is also responsible for the conversion of D-kynurenine into D-3-hydroxykynurenine. researchgate.net

EnzymeAction on D-KynurenineCofactorLocation
Kynurenine 3-Monooxygenase (KMO) Catalyzes the conversion of D-Kynurenine to D-3-HydroxykynurenineFAD, NADPHOuter mitochondrial membrane

Kynureninase (KYNU) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the hydrolytic cleavage of 3-hydroxykynurenine to produce 3-hydroxyanthranilic acid (3-HAA). nih.govmdpi.com This reaction is a subsequent step in the catabolic pathway following the action of KMO. researchgate.net

A critical aspect of KYNU is its substrate stereospecificity. Eukaryotic kynureninases, including the human enzyme (HsKyn), exhibit a strong preference for the L-isomer, 3-hydroxy-L-kynurenine, over the D-isomer. nih.govepa.govbohrium.com In contrast, prokaryotic kynureninases, such as the one from Pseudomonas fluorescens (PfKyn), preferentially react with L-kynurenine. nih.govepa.gov The structural differences in the active sites of these enzymes account for this specificity. epa.govbohrium.com This preference implies that this compound is a poor substrate for human kynureninase, potentially leading to its accumulation if its production is elevated.

D-Amino Acid Oxidase (D-AAO) is an enzyme that specifically metabolizes D-amino acids. nih.gov In the context of the kynurenine pathway, D-AAO plays a significant role in providing the substrate for this compound synthesis. While the enzyme indoleamine 2,3-dioxygenase (IDO) can catabolize D-tryptophan into D-kynurenine, D-AAO is also involved in this metabolic space. researchgate.netnih.gov D-tryptophan can be converted to D-kynurenine, which then serves as the direct precursor for the KMO-catalyzed synthesis of D-3-hydroxykynurenine. researchgate.netnih.gov

Additionally, D-AAO presents an alternative metabolic fate for D-kynurenine. The enzyme can convert D-kynurenine into kynurenic acid, a known neuroprotective agent. nih.govmdpi.com Therefore, D-AAO activity influences the balance between the formation of D-3-hydroxykynurenine and kynurenic acid from D-kynurenine.

Factors Influencing this compound Enzymatic Activity

The activity of the enzymes governing this compound levels is not static but is dynamically regulated by various physiological and genetic factors. Inflammatory conditions and genetic variations are two of the most significant influences.

Inflammatory conditions are potent modulators of the kynurenine pathway. Pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are known to significantly upregulate the expression and activity of KMO. nih.govnih.govresearchgate.netmdpi.com This induction shifts kynurenine metabolism towards the KMO-dependent branch, leading to increased production of 3-hydroxykynurenine. nih.govresearchgate.net Studies have shown increased KMO expression in response to inflammatory stimuli in various cell types, including macrophages and microglia. nih.govnih.gov

IFN-γ can also stimulate the activity of kynureninase (KYNU), although this effect has been noted particularly in macrophages and may not be as pronounced in microglial cells. nih.govnih.gov The coordinated upregulation of these enzymes during an immune response can lead to a significant flux through the neurotoxic branch of the kynurenine pathway.

CytokineEffect on KMOEffect on KYNUReference
Interferon-gamma (IFN-γ) Upregulation/InductionUpregulation/Induction (in macrophages) nih.govmdpi.comnih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-α) Synergistic Upregulation with IFN-γPotential Upregulation researchgate.netmdpi.comnih.gov
Interleukin-1 beta (IL-1β) Upregulation of transcriptsUpregulation of transcripts nih.govnih.gov

Genetic variations within the KMO gene can lead to altered enzyme expression and function, thereby influencing an individual's baseline or inflammation-induced levels of 3-hydroxykynurenine. nih.gov Several single nucleotide polymorphisms (SNPs) in the KMO gene have been identified and associated with changes in enzyme activity and susceptibility to certain diseases. researchgate.net

For instance, the SNP rs1053230 has been linked to heightened KMO activity and an increased 3-HK/kynurenine ratio. researchgate.net Another polymorphism, rs2275163, has been associated with schizophrenia endophenotypes and was found to be correlated with downregulated KMO gene expression and enzyme activity in postmortem brain tissue from schizophrenia patients. nih.gov These genetic alterations highlight how an individual's genetic makeup can predispose them to dysregulation of the kynurenine pathway and altered levels of this compound.

KMO Gene PolymorphismAssociated FindingReference
rs1053230 Associated with heightened KMO activity and increased 3-HK/Kynurenine ratio. researchgate.net
rs227516u3 Associated with schizophrenia endophenotypes; linked to reduced KMO expression and activity. nih.gov

Substrate Availability and Feedback Regulation

The rate of L-3-Hydroxykynurenine (3-HK) synthesis is intrinsically linked to the availability of its precursor, L-kynurenine, the production of which is dependent on the initial and rate-limiting step of the pathway: the conversion of L-tryptophan. nih.gov

Substrate Availability:

L-Tryptophan: As the primary substrate for the entire pathway, the concentration of L-tryptophan is a critical determinant of metabolic flux. The enzyme Tryptophan 2,3-dioxygenase (TDO), primarily active in the liver, is not only induced by its substrate L-tryptophan but is also activated and stabilized by it. nih.gov This ensures that as dietary tryptophan levels rise, the capacity of the liver to catabolize it via the kynurenine pathway increases proportionally.

L-Kynurenine: The direct precursor to 3-HK is L-kynurenine. Its availability is governed by the activity of the upstream enzymes IDO1, IDO2, and TDO. Once L-kynurenine is formed, it stands at a metabolic crossroads. The primary route under physiological conditions is its conversion to 3-HK by the enzyme Kynurenine 3-monooxygenase (KMO). nih.gov Therefore, any factor increasing the pool of L-kynurenine has the potential to increase the production of 3-HK.

Feedback Regulation:

Feedback inhibition is a crucial mechanism for maintaining metabolic homeostasis. In the kynurenine pathway, the end-product of the main metabolic branch, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), exerts regulatory control.

NAD(P)H: The hepatic enzyme TDO is subject to end-product feedback inhibition by reduced nicotinamide adenine dinucleotide (phosphate) (NAD(P)H). nih.gov As the pathway successfully produces its terminal product, NAD+, the accumulation of its reduced form signals to decrease the activity of the first enzyme in the pathway, thereby downregulating the entire metabolic cascade, including the production of intermediate metabolites like 3-HK.

Table 1: Key Factors in the Regulation of Kynurenine Pathway Enzymes

Enzyme Regulatory Mechanism Activators / Inducers Inhibitors
TDO Substrate Activation L-Tryptophan, Heme nih.gov NAD(P)H (Feedback Inhibition) nih.gov
Hormonal Induction Glucocorticoids nih.gov
IDO1 Cytokine Induction Interferon-gamma (IFN-γ), Interleukin-6 (IL-6) nih.govaacrjournals.org Nitric Oxide nih.gov
KMO Substrate Availability L-Kynurenine nih.gov Specific KMO Inhibitors frontiersin.org

Interplay with Other Kynurenine Pathway Enzymes (e.g., IDO1, IDO2, TDO)

The synthesis of 3-HK is not regulated in isolation but is directly influenced by the activity of the initial enzymes of the kynurenine pathway: Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO). aacrjournals.org These three enzymes catalyze the same rate-limiting step—the conversion of L-tryptophan to N-formylkynurenine—but are subject to distinct regulatory controls, which allows the pathway to respond to different physiological demands. aacrjournals.orgresearchgate.net

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO manages the breakdown of dietary tryptophan. nih.govnih.gov Its activity is regulated by the levels of tryptophan itself and by corticosteroid hormones, linking metabolic control to the body's stress response. nih.gov Under basal conditions, TDO is responsible for the majority of tryptophan degradation, thereby providing a steady supply of L-kynurenine for downstream metabolism into 3-HK and ultimately NAD+. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Unlike TDO, IDO1 is expressed in various extrahepatic tissues and immune cells. nih.gov Its expression is potently induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govmdpi.com During an immune response or inflammatory condition, IDO1 is significantly upregulated. nih.gov This leads to a localized depletion of tryptophan and a surge in the production of L-kynurenine and its downstream metabolites, including 3-HK. nih.govnih.gov This immune-mediated activation of the pathway serves both to limit tryptophan availability for pathogens and to generate immunomodulatory kynurenine metabolites.

Indoleamine 2,3-dioxygenase 2 (IDO2): IDO2 is a more recently discovered enzyme with a more restricted expression pattern, found in locations such as the kidney, liver, and brain. nih.gov Its catalytic activity is much lower than that of IDO1, and its precise regulatory role is still under investigation, though it is also thought to play a role in immune regulation. nih.govaacrjournals.org

The differential regulation of these gateway enzymes is critical. It means that the production of 3-HK can be driven by two distinct physiological contexts: baseline metabolic processing in the liver (TDO-driven) and localized immune activation in peripheral tissues (IDO-driven). The induction of IDO1 during inflammation can lead to a significant increase in the levels of 3-HK, a metabolite known to possess pro-oxidant properties. mdpi.com This interplay ensures that the production of biologically active kynurenine metabolites is appropriately matched to the physiological state of the organism.

Cellular and Subcellular Localization of D 2 Hydroxykynurenine Metabolism

Intracellular Compartmentation of D-2-Hydroxykynurenine Biosynthesis and Catabolism

The efficiency and regulation of the kynurenine (B1673888) pathway are further refined by the specific subcellular localization of its key enzymes. The biosynthesis and catabolism of this compound occur in different cellular compartments, preventing futile cycling and allowing for precise metabolic control.

The biosynthesis of this compound is a mitochondrial process. Kynurenine 3-monooxygenase (KMO), the enzyme that catalyzes the conversion of L-kynurenine to this compound, is an NADPH-dependent enzyme firmly localized to the outer mitochondrial membrane. This strategic placement links the kynurenine pathway directly to mitochondrial function and cellular respiration.

In contrast to its synthesis, the degradation of this compound primarily occurs in the cytosol. Kynureninase, the enzyme responsible for cleaving this compound into 3-hydroxyanthranilic acid, is predominantly found in the cytosolic fraction of the cell. This separation of synthesis and degradation pathways across different subcellular compartments is a key feature of metabolic regulation.

Biological and Mechanistic Roles of D 2 Hydroxykynurenine

Impact on Neuroactivity and Neuromodulation

The neuroactivity of the kynurenine (B1673888) pathway is characterized by a balance between neurotoxic and neuroprotective metabolites.

Contribution to Neurotoxicity vs. Neuroprotection Balance

The kynurenine pathway contains compounds with opposing effects on neuronal health. Metabolites such as quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK) are considered neurotoxic, while kynurenic acid (KYNA) is generally viewed as neuroprotective. nih.govtaylorandfrancis.com An imbalance in this pathway, favoring the production of neurotoxic over neuroprotective metabolites, has been implicated in the pathology of several neurodegenerative diseases. nih.govtaylorandfrancis.com For instance, inhibition of kynurenine 3-monooxygenase (KMO), the enzyme that converts kynurenine to the 3-HK, can shift the pathway towards the production of the neuroprotective KYNA. taylorandfrancis.com

Studies have shown that D-kynurenine can serve as a bioprecursor for both KYNA and 3-HK in the brain. nih.gov This suggests that the administration of D-kynurenine can influence the levels of these neuroactive compounds. nih.gov However, specific research on how D-2-Hydroxykynurenine fits into this balance is currently unavailable.

Indirect Modulation of N-methyl-D-aspartate (NMDA) Receptors

Modulation of the N-methyl-D-aspartate (NMDA) receptor is a key mechanism by which kynurenine pathway metabolites exert their effects on the central nervous system. nih.gov

Quinolinic acid (QUIN) is an agonist at the NMDA receptor, meaning it activates the receptor. nih.govmedchemexpress.com Excessive activation of NMDA receptors by QUIN can lead to an influx of calcium ions, resulting in neuronal damage and death, a process known as excitotoxicity. nih.govmdpi.com

Kynurenic acid (KYNA) acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. encyclopedia.pubresearchgate.net By blocking receptor activation, KYNA can prevent excitotoxicity and is therefore considered neuroprotective. encyclopedia.pub

The balance between these two metabolites plays a crucial role in maintaining normal glutamatergic neurotransmission. While D-kynurenine can be converted to KYNA, thereby indirectly modulating NMDA receptors, the direct or indirect role of this compound in this process has not been elucidated. nih.gov

Influence on Excitotoxicity Mechanisms

Excitotoxicity is a primary mechanism of neuronal damage in many neurological disorders and is largely driven by the overstimulation of glutamate (B1630785) receptors, particularly the NMDA receptor. nih.govresearchgate.net

Quinolinic acid is a well-established excitotoxin due to its action as an NMDA receptor agonist. nih.govmdpi.com It can also potentiate glutamate-induced toxicity by inhibiting glutamate uptake by astrocytes, further increasing stimulation of NMDA receptors. nih.gov In addition to its receptor-mediated effects, 3-hydroxykynurenine contributes to neurotoxicity by generating reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. nih.govbiorxiv.org

The potential influence of this compound on these excitotoxicity mechanisms remains uninvestigated in the available scientific literature.

Role in Immune System Regulation

The kynurenine pathway is a significant regulator of the immune system, influencing the activity and fate of immune cells, particularly T-cells. bio-techne.com

Effects on T-Cell Proliferation and Apoptosis

Metabolites of the kynurenine pathway can suppress immune responses by affecting T-cell function. The depletion of tryptophan and the production of kynurenines inhibit T-cell proliferation and can induce apoptosis (programmed cell death). bio-techne.com

Research has shown that D-kynurenine can inhibit T-cell proliferation through apoptosis, an effect similar to that of L-kynurenine. nih.gov This process is linked to the induction of fatty acid β-oxidation in T-cells, leading to the depletion of essential fatty acids and subsequent cell death. nih.gov Other metabolites, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have also been demonstrated to induce apoptosis in T-cells. researchgate.net The specific effects of this compound on T-cell proliferation and apoptosis have not been reported.

Induction of T-Regulatory Cell Development

The kynurenine pathway is involved in promoting immune tolerance through the generation of regulatory T-cells (Tregs), which are crucial for suppressing excessive immune responses. bio-techne.com L-kynurenine has been shown to activate the Aryl Hydrocarbon Receptor (AHR), which can lead to the differentiation of naive T-cells into FoxP3+ Tregs. nih.gov This mechanism is considered a key way that the enzyme indoleamine 2,3-dioxygenase (IDO), which produces kynurenine, contributes to immune tolerance. nih.gov While D-kynurenine has also been shown to exert some immunosuppressive effects in an AHR-dependent manner, the role of this compound in the induction of Treg development has not been specifically studied. nih.gov

Influence on Dendritic Cell Function and Phenotype

This compound, and its more extensively studied isomer 3-Hydroxykynurenine (3-HK), exert notable effects on dendritic cells (DCs), which are crucial antigen-presenting cells that bridge innate and adaptive immunity. Research indicates that these metabolites can alter the phenotype and function of both mature and immature DCs.

Incubation of bone marrow-derived DCs with 3-HK has been shown to suppress their ability to stimulate T-cell proliferation. researchgate.net Specifically, when both mature and immature DCs are treated with 3-HK, their capacity to induce allogeneic CD4+ T cell proliferation in a mixed lymphocyte reaction is significantly diminished in a dose-dependent manner. researchgate.net This suggests an immunosuppressive function, potentially hindering the initiation of adaptive immune responses. Furthermore, the expression of key surface molecules required for T-cell activation, such as CD80, CD86, and MHC class II, is altered upon exposure to 3-HK. researchgate.net This modulation of DC phenotype is a key mechanism through which hydroxykynurenines can influence immune tolerance. The activation of the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1) in dendritic cells is a critical upstream event, leading to the production of kynurenine metabolites that regulate T-cell responses. nih.govnih.govmdpi.com

Table 1: Effect of 3-Hydroxykynurenine on Dendritic Cell-Mediated T-Cell Proliferation

Dendritic Cell TypeTreatmentEffect on T-Cell ProliferationReference
Mature Bone Marrow-Derived DCs3-Hydroxykynurenine (0-100 µM)Dose-dependent suppression researchgate.net
Immature Bone Marrow-Derived DCs3-Hydroxykynurenine (0-100 µM)Dose-dependent suppression researchgate.net

Modulation of Pro-inflammatory and Anti-inflammatory Responses

The kynurenine pathway, including metabolites like this compound, is deeply integrated with the regulation of inflammation. nih.gov These compounds can shift the balance between pro-inflammatory and anti-inflammatory signals. Activation of the kynurenine pathway is often triggered by pro-inflammatory mediators. nih.gov

Involvement in Oxidative Stress Mechanisms

This compound is a key player in the intricate balance of cellular redox states, exhibiting both pro-oxidative and potentially antioxidant properties depending on the context.

Pro-oxidative Properties and Reactive Oxygen Species (ROS) Generation

One of the most significant roles of hydroxykynurenines is their ability to generate reactive oxygen species (ROS), thereby inducing oxidative stress. researchgate.net The autoxidation of 3-Hydroxykynurenine (3-HK) is a well-documented source of ROS, including superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂). researchgate.netmdpi.com This ROS production can lead to widespread damage of cellular components such as lipids, proteins, and DNA. researchgate.net This pro-oxidative nature establishes 3-HK as a neurotoxic molecule that contributes to the pathology of various neurodegenerative diseases by amplifying oxidative stress and causing mitochondrial dysfunction. nih.govresearchgate.net

Interactions with Xanthine (B1682287) Oxidase

The pro-oxidative effects of this compound are critically linked to its interaction with the enzyme xanthine oxidase. mdpi.com Xanthine oxidase is a key enzyme in purine (B94841) catabolism that also generates ROS as a byproduct. mdpi.comnih.gov Research has shown that 3-HK, in concert with cellular xanthine oxidase, can generate sufficient levels of superoxide radicals, hydrogen peroxide, and hydroxyl radicals to induce cellular damage. researchgate.netmdpi.com This enzymatic interaction is a crucial mechanism by which even low levels of 3-HK can promote significant oxidative stress. mdpi.com

Table 2: ROS Generation by 3-Hydroxykynurenine

MechanismGenerated ROSKey Interacting EnzymeReference
AutoxidationSuperoxide, Hydrogen PeroxideN/A researchgate.net
Enzymatic ReactionSuperoxide, Hydrogen Peroxide, Hydroxyl RadicalsXanthine Oxidase researchgate.netmdpi.com

Influence on DNA Damage Pathways

A direct consequence of the ROS generated by this compound is damage to genetic material. The interaction between 3-HK and xanthine oxidase produces ROS at levels capable of inducing internucleosomal DNA damage, a hallmark of apoptosis (programmed cell death). researchgate.netmdpi.com This oxidative damage to DNA can trigger cell death pathways, contributing to the neurotoxicity associated with the accumulation of this metabolite. mdpi.commdpi.com The formation of complexes with metal ions like iron (Fe2+) can further enhance the formation of hydroxyl radicals, which are highly reactive and potent in causing DNA strand breaks. nih.gov

Potential for Antioxidant Activity at Specific Concentrations

Paradoxically, despite its well-documented pro-oxidative properties, this compound and related compounds can also exhibit antioxidant activity. nih.govplos.org These molecules have been shown to be powerful ROS scavengers, capable of quenching free radicals through hydrogen atom donation. nih.govplos.org This antioxidant capacity is largely attributed to the 2-aminophenolic moiety within their structure. plos.org Theoretical calculations and experimental data suggest that 3-HK can react with and neutralize hydroxyl radicals and peroxynitrite. mdpi.comnih.gov This dual role suggests that the net effect of this compound—whether pro-oxidative or anti-oxidative—may depend on its concentration, the cellular redox environment, and the presence of other factors like metal ions. nih.gov

Contribution to Cellular Energetics and Metabolism

The kynurenine pathway is a critical metabolic route for the degradation of the essential amino acid tryptophan, accounting for about 95% of its catabolism. wikipedia.org This pathway is fundamental to cellular energetics primarily because it leads to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in metabolic reactions. nih.govarizona.edu While metabolites of this pathway are integral to cellular energy, specific studies detailing the contribution of this compound to these processes are not available. Research has largely centered on other kynurenine metabolites and their downstream effects.

The kynurenine pathway is the sole pathway for the de novo synthesis of NAD+ from tryptophan. nih.govnih.gov This multi-step enzymatic process converts tryptophan through a series of intermediates, ultimately producing quinolinic acid, a direct precursor to NAD+. nih.govtaylorandfrancis.com NAD+ is an essential cofactor for enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, playing a pivotal role in ATP production. nih.govnih.gov

Table 1: Research Findings on this compound and NAD+ Biosynthesis

Study Focus Key Findings
Direct Link of this compound to NAD+ Synthesis Data not available in current scientific literature.

This table is for illustrative purposes and reflects the absence of specific data for this compound in the reviewed sources.

Mitochondria are central to cellular energy production and are significantly influenced by metabolites of the kynurenine pathway. arizona.edumdpi.com Some metabolites, such as quinolinic acid and 3-hydroxykynurenine, have been shown to impact mitochondrial function, sometimes leading to oxidative stress and dysfunction. mdpi.comnih.gov NAD+, the end product of the pathway, is indispensable for the mitochondrial electron transport chain and oxidative phosphorylation. frontiersin.org

Despite the known interactions between kynurenine metabolites and mitochondria, there is no specific research available that investigates the effects of this compound on mitochondrial function. Studies have not yet explored whether this particular compound influences mitochondrial respiration, membrane potential, or the production of reactive oxygen species. Therefore, the impact of this compound on this critical organelle remains unknown.

D 2 Hydroxykynurenine in Disease Pathomechanisms

Neurodegenerative and Neurological Disorders

While the kynurenine (B1673888) pathway is a recognized contributor to the pathology of several neurodegenerative and neurological disorders, the specific contribution of D-2-Hydroxykynurenine remains unelucidated.

Pathophysiological Role in Huntington's Disease

The pathophysiology of Huntington's disease has been linked to an imbalance in the kynurenine pathway, with studies pointing to the involvement of metabolites such as 3-hydroxykynurenine and quinolinic acid. nih.govfrontiersin.org However, there is no available research that specifically investigates or identifies a role for this compound in the mechanisms of this disease.

Contribution to Schizophrenia Pathogenesis

Research into the biochemical underpinnings of schizophrenia has explored the "kynurenic acid hypothesis," which suggests that elevated levels of kynurenic acid may contribute to the symptoms of the disorder. oup.comnih.gov There is, however, a lack of data concerning the potential contribution of this compound to the pathogenesis of schizophrenia.

Role in Tourette Syndrome and Tic Disorders

Investigations into the biochemical basis of Tourette syndrome have in some instances pointed to alterations in the kynurenine pathway, with one early study noting elevated levels of kynurenine. aston.ac.uktourette.org Nevertheless, specific research into the role of this compound in Tourette syndrome and other tic disorders has not been reported.

Psychiatric and Mood Disorders

The link between inflammation and psychiatric disorders, particularly depression, has led to a focus on the kynurenine pathway as a key mechanistic bridge.

Mechanisms in Inflammation-Induced Depression

The induction of the kynurenine pathway by pro-inflammatory cytokines is a well-established mechanism contributing to the development of depressive symptoms. nih.govucla.edu This line of inquiry has centered on the downstream effects of increased tryptophan breakdown and the production of neuroactive metabolites. At present, the scientific literature does not provide specific details on the mechanisms of this compound in the context of inflammation-induced depression.

Associations with Bipolar Disorder Pathophysiology

The kynurenine pathway (KP) of tryptophan metabolism is increasingly recognized for its role in the pathophysiology of bipolar disorder (BD). cambridge.orgnih.govpsychiatriki-journal.gr This pathway produces several neuroactive metabolites, and an imbalance between neurotoxic and neuroprotective agents is thought to contribute to the neurobiology of BD. cambridge.orgnih.gov Proinflammatory states, often observed in BD, can trigger the activation of indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting enzyme of the KP. cambridge.orgnih.gov This shifts tryptophan metabolism away from serotonin synthesis and towards the production of kynurenine and its downstream metabolites, including 3-hydroxykynurenine (3-HK). nih.govnih.gov

During depressive episodes in particular, stress and immune activation can enhance the conversion of tryptophan to kynurenine. nih.gov This process can lead to an overproduction of neurotoxic metabolites, such as 3-HK and quinolinic acid (QA), which are primarily produced by microglia. nih.gov 3-HK is associated with elevated oxidative stress, while QA is a potent N-methyl-D-aspartate (NMDA) receptor agonist that can cause excitotoxicity and neuronal apoptosis. nih.gov This shift towards a neurotoxic profile in the kynurenine pathway is believed to contribute to the depressive symptoms and cognitive impairments seen in bipolar disorder. psychiatriki-journal.grnih.gov The ratio of 3-HK to kynurenic acid (KYNA), a neuroprotective metabolite, is a key indicator of this balance; for instance, the 3-HK/KYNA ratio has been found to be negatively correlated with performance on cognitive tests in BD patients. nih.gov

Table 1: Key Kynurenine Pathway Metabolites in Bipolar Disorder

Metabolite Primary Role in Bipolar Disorder Pathophysiology Associated Effects
3-Hydroxykynurenine (3-HK) Neurotoxic Generates reactive oxygen species, contributes to oxidative stress. nih.gov
Quinolinic Acid (QA) Neurotoxic NMDA receptor agonist, promotes excitotoxicity and neuronal apoptosis. nih.gov
Kynurenic Acid (KYNA) Neuroprotective NMDA receptor antagonist, blocks excitotoxicity. nih.govresearchgate.net
Kynurenine (KYN) Precursor Metabolized into both neurotoxic (3-HK, QA) and neuroprotective (KYNA) compounds. cambridge.org

Inflammatory and Autoimmune Diseases

Role in Systemic Lupus Erythematosus

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by systemic inflammation. nih.gov Studies have shown that the kynurenine pathway is significantly altered in patients with SLE. nih.gov The chronic inflammatory environment in SLE, marked by increased proinflammatory cytokines, activates the IDO-1 enzyme, which accelerates the breakdown of tryptophan into kynurenine. nih.gov Consequently, patients with SLE exhibit higher circulating levels of kynurenine and an increased kynurenine/tryptophan ratio compared to healthy controls. nih.gov

Further down the pathway, serum levels of several metabolites, including 3-hydroxykynurenine (3-HK), kynurenic acid (KYNA), 3-hydroxyanthranilic acid (3-HAA), and quinolinic acid (QA), are significantly higher in SLE patients. nih.govnih.gov The accumulation of these metabolites, particularly the neurotoxic and pro-oxidative 3-HK and QA, is thought to be closely associated with the pathogenesis and clinical manifestations of the disease. nih.govnih.gov For example, elevated levels of kynurenine and its metabolites like 3-HK have been linked to specific clinical features, such as renal and joint involvement, and positively correlate with disease activity scores. nih.gov This suggests that imbalances in the kynurenine pathway contribute to the multi-organ pathology seen in SLE. nih.gov A meta-analysis of rheumatic diseases confirmed that patients have significantly higher concentrations of 3-HK compared to healthy individuals. frontiersin.org

Involvement in Inflammatory Bowel Disease Mechanisms

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. frontiersin.org The kynurenine pathway is deeply implicated in the gut's immune response. medrxiv.orgnih.gov In IBD, inflammation drives the expression of the IDO1 enzyme in immune and intestinal epithelial cells, leading to excessive catabolism of tryptophan. medrxiv.orgnih.gov This results in a local depletion of tryptophan and an accumulation of kynurenine pathway metabolites, including 3-hydroxykynurenine (3-HK). nih.govresearchgate.net

The degradation of tryptophan through this pathway is not merely a consequence of inflammation but also an active contributor to the disease's pathomechanisms. medrxiv.orgnih.gov Metabolites such as kynurenine can induce T-cell death, while others like 3-hydroxyanthranilic acid (3-HAA) can selectively promote apoptosis of Th1 cells, thereby modulating the immune response. nih.gov Studies have shown that the serum ratio of kynurenine to tryptophan increases with disease severity in IBD. nih.gov The accumulation of biologically active compounds like 3-HK, 3-HAA, and kynurenic acid (KYNA) within the inflamed mucosa is believed to play a significant role in modulating the local immune system and inflammatory processes. nih.govresearchgate.net

Impact on Corneal Allograft Survival

The kynurenine pathway plays a crucial role in immune tolerance, particularly in the context of transplantation. nih.gov The enzyme indoleamine 2,3-dioxygenase (IDO) helps modulate the immune response by breaking down tryptophan into kynurenines, and its overexpression has been shown to prolong corneal allograft survival. nih.govmolvis.org The immunosuppressive effects are mediated not only by tryptophan depletion but also by the direct actions of its metabolites on immune cells. nih.govarvojournals.org

Among the kynurenine metabolites, 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) have been identified as potent immunosuppressive agents. nih.govmdpi.com Research has demonstrated that 3-HK directly inhibits the proliferation of T-lymphocytes, which are key mediators of graft rejection. nih.govarvojournals.org This inhibition is accompanied by significant T-cell death. nih.govarvojournals.org In murine models of corneal transplantation, both systemic and topical administration of 3-HK resulted in a significant prolongation of graft survival. nih.gov These findings indicate that the production of 3-HK is a key mechanism by which IDO activation promotes allograft tolerance. nih.govarvojournals.org The ability of 3-HK to suppress T-cell proliferation without harming corneal endothelial cells highlights its potential as a specific agent for preventing allograft rejection. nih.govnih.gov

Table 2: Effect of 3-Hydroxykynurenine on Corneal Allograft Survival in a Murine Model

Treatment Group Median Graft Survival (Days) Statistical Significance (p-value)
Control 12 -
Systemic 3-HK 19 < 0.0003 nih.govarvojournals.org
Topical 3-HK 15 < 0.0003 nih.govarvojournals.org

Metabolic and Endocrine Disorders

Mechanisms in Diabetes Mellitus and Impaired Glucose Tolerance

Alterations in the kynurenine pathway are increasingly linked to the pathogenesis of diabetes mellitus and impaired glucose tolerance. nih.govnih.gov Chronic low-grade inflammation, a hallmark of type 2 diabetes (T2D), can upregulate IDO activity, leading to increased breakdown of tryptophan and higher levels of its downstream metabolites. nih.govub.edu Studies have found that patients with T2D often have elevated plasma concentrations of kynurenine, kynurenic acid, and xanthurenic acid. nih.govnih.gov

Specifically, 3-hydroxykynurenine (3-HK) has been implicated in the metabolic disturbances associated with diabetes. ub.edump.pl Elevated levels of 3-HK have been reported in patients with T2D and are positively correlated with impaired glucose tolerance. ub.edump.pl This association is also observed in patients with type 1 diabetes (T1D), where higher serum concentrations of 3-HK are found compared to healthy controls. mp.pl The overproduction of certain kynurenine metabolites, including 3-HK, in the context of inflammation and potential vitamin B6 deficiency (a key cofactor for downstream KP enzymes) is hypothesized to promote the development of insulin resistance and its progression to T2D. nih.govub.edu

Contribution to Lipid and Liver Fat Metabolism Dysregulation

3-Hydroxykynurenine (3-HK), a downstream metabolite of the kynurenine pathway, is increasingly recognized for its role in the dysregulation of lipid and liver fat metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD). nih.gov Considered a toxic metabolite, 3-HK can induce oxidative damage and subsequent cell death, processes implicated in the progression of liver diseases. mdpi.comnih.gov

The enzyme responsible for the conversion of kynurenine to 3-HK is kynurenine 3-monooxygenase (KMO). researchgate.net Studies in animal models of NAFLD have demonstrated that inhibiting KMO can ameliorate the condition. In high-fat diet-induced obese mice, treatment with a KMO inhibitor, RO 61-8048, led to a significant alleviation of hepatic steatosis, reduced lipid vacuolization, and less inflammatory cell infiltration. nih.gov This intervention also resulted in reduced body and liver weights and improved serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Furthermore, the inhibitor decreased levels of inflammatory cytokines and reduced hepatocyte apoptosis, suggesting that the reduction of 3-HK production is beneficial in NAFLD. nih.gov

Direct investigations into the effects of 3-hydroxykynurenine on lipid metabolism have yielded specific findings. A study using rat liver tissue homogenates found that the addition of 3-hydroxykynurenine altered the incorporation of fatty acids into phospholipids. Specifically, it induced a decrease in the incorporation of stearic, palmitic, and linoleic acids, while increasing the incorporation of oleic and arachidonic acids. researchgate.net These alterations were associated with a decrease in the cholesterol content of the samples. researchgate.net These findings suggest that 3-hydroxykynurenine may increase cell membrane fluidity. researchgate.net In contrast, its precursor, L-kynurenine, showed opposite effects, increasing palmitic and oleic acid incorporation while decreasing linoleic and arachidonic acid incorporation, leading to increased cholesterol content. researchgate.net

Table 1: Effects of 3-Hydroxykynurenine on Lipid Metabolism in Rat Liver Tissue

MetaboliteEffect on Fatty Acid Incorporation into PhospholipidsEffect on Cholesterol Content
3-HydroxykynurenineDecreased: Stearic, Palmitic, Linoleic Acid Increased: Oleic, Arachidonic AcidDecreased
L-Kynurenine (Precursor)Increased: Palmitic, Oleic Acid Decreased: Linoleic, Arachidonic AcidIncreased

Renal Diseases

The accumulation of kynurenine pathway metabolites, including 3-hydroxykynurenine, is a significant feature of renal diseases. The kidneys play a crucial role in tryptophan metabolism, and therefore, pathological changes in the kidney can profoundly disturb this pathway. researchgate.netresearchgate.net

The role of 3-hydroxykynurenine in acute kidney injury (AKI) appears to be complex and context-dependent. In certain experimental models, 3-HK has shown protective effects. For instance, in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, treatment with 3-HK attenuated the kidney disease. nih.govd-nb.info This was evidenced by improved renal function, reduced glomerular histological injury, and decreased renal infiltration of CD4+ T cells and macrophages. nih.govd-nb.info The proposed mechanism involves the induction of apoptosis and decreased proliferation of splenic CD4+ T cells, alongside a shift in cytokine production from a pro-inflammatory Th1 profile (IFN-γ, IL-12) to a more anti-inflammatory Th2 profile (IL-4, IL-10). nih.govd-nb.info

Conversely, other studies suggest a detrimental role for the enzyme that produces 3-HK, kynurenine 3-monooxygenase (KMO). KMO is highly expressed in the proximal tubule epithelial cells of the kidney. researchgate.net Research has shown that a deficiency in KMO protects mice against renal ischemia-reperfusion injury, a common cause of AKI. researchgate.net This suggests that the production of 3-HK and other downstream metabolites may be harmful in this context. Therefore, manipulating the kynurenine pathway, for example by inhibiting KMO to increase levels of the protective metabolite kynurenic acid, has been proposed as a therapeutic strategy for AKI. karger.comresearchgate.net

In chronic kidney disease (CKD), there is a significant and well-documented accumulation of 3-hydroxykynurenine. nih.govnih.gov Plasma concentrations of 3-HK in patients with CKD have been found to be increased by 184–306% compared to controls. researchgate.netnih.gov This accumulation of tryptophan metabolites is proportional to the decline in kidney function. nih.gov

The overactivity of kynurenine 3-monooxygenase (KMO) can lead to an excess of 3-HK, which contributes to an increased rate of apoptosis and enhanced secretion of pro-inflammatory cytokines. nih.gov The accumulation of kynurenines, including 3-HK, may induce oxidative cell damage, dysregulation of calcium homeostasis, and mitochondrial dysfunction, leading to severe metabolic disorders and inflammatory processes. researchgate.net In cultured mesangial cells, 3-HK has been shown to suppress proliferation. nih.gov The increase in 3-HK levels is associated with the progression of renal failure and glomerular fibrosis. nih.gov Furthermore, in kidney transplant recipients, serum 3-HK was identified as the strongest predictor of graft failure and patient mortality. nih.gov

Table 2: Alterations of 3-Hydroxykynurenine in Chronic Kidney Disease (CKD)

FindingReported ChangeAssociated Outcome
Plasma Concentration in CKD PatientsIncreased by 184–306%Proportional to kidney function decline
Effect in Mesangial CellsSuppresses proliferationPotential contribution to glomerular fibrosis
Prognostic Value in Kidney TransplantStrongest predictor of graft failure and mortalityHighlights its role in long-term outcomes

Cancer Biology

The kynurenine pathway is recognized as a key mediator of tumor immune escape and progression. frontiersin.org While much focus has been on the immunosuppressive effects of kynurenine itself, downstream metabolites like 3-hydroxykynurenine also play multifaceted roles in cancer biology. frontiersin.orgnih.gov

The accumulation of kynurenine pathway metabolites in the tumor microenvironment contributes to an immunosuppressive milieu. immusmol.com 3-hydroxykynurenine, along with 3-hydroxyanthranilic acid and quinolinic acid, has been shown to induce apoptosis in T cells. nih.gov This T-cell depleting activity can weaken the anti-tumor immune response and facilitate tumor immune evasion. The production of these metabolites is often initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which are frequently overexpressed in various malignancies and are indicators of poor survival. cell-stress.comfrontiersin.org

Beyond its effects on immune cells, 3-hydroxykynurenine has direct, often cytotoxic, effects on cancer cells. A recent study demonstrated that 3-HK potently disrupts the tricarboxylic acid (TCA) cycle in human colon cancer cells. nih.govbiorxiv.org This disruption leads to an increase in reactive oxygen species (ROS), a depletion of glutathione, and ultimately, ROS-mediated apoptosis of the cancer cells. nih.govbiorxiv.org The study found a dose-dependent decrease in cancer cell viability after treatment with 3-HK. nih.govbiorxiv.org

Table 3: Dual Roles of 3-Hydroxykynurenine in Cancer Biology

Biological ContextMechanism of ActionOverall Effect
Tumor MicroenvironmentInduces apoptosis in T-cellsContributes to tumor immunosuppression
Cancer Cells (e.g., Colon)Disrupts TCA cycle, induces ROS production and apoptosisExerts a direct cytotoxic effect

Analytical Methodologies for D 2 Hydroxykynurenine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical efforts to measure D-2-Hydroxykynurenine. These methods separate the analyte of interest from other compounds in a mixture, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of kynurenine (B1673888) pathway metabolites. When coupled with a fluorimetric detector (FLD), it offers a sensitive method for quantifying compounds that possess natural fluorescence. Tryptophan and some of its metabolites, such as 3-hydroxyanthranilic acid and kynurenic acid, are naturally fluorescent, making HPLC-FLD a suitable detection method. nih.govresearchgate.net For D-kynurenine, a closely related compound, a method has been developed based on its enzymatic conversion to the highly fluorescent product, kynurenic acid (KYNA). nih.gov This indirect detection approach involves incubating samples with D-amino acid oxidase (D-AAO), which specifically acts on D-amino acids. nih.gov The newly formed KYNA is then detected by HPLC with fluorimetric detection. nih.gov This method has a detection limit of 300 fmol for D-kynurenine. nih.gov

The intrinsic spectroscopic properties of kynurenine pathway metabolites allow for detection without the need for additional labeling. nih.gov For instance, kynurenine itself can be detected using fluorescence with an excitation wavelength of 364 nm and an emission wavelength of 480 nm, while kynurenic acid is detected with excitation at 330 nm and emission at 390 nm. nih.gov

Table 1: HPLC-FLD Parameters for Kynurenine Pathway Metabolites

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Detection Principle
D-Kynurenine N/A N/A Indirect (enzymatic conversion to KYNA) nih.gov
Kynurenic Acid (KYNA) 330 390 Natural Fluorescence nih.gov
Kynurenine 364 480 Natural Fluorescence nih.gov

Liquid Chromatography–tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of kynurenine pathway metabolites due to its superior sensitivity and selectivity compared to other detection methods. nih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. In LC-MS/MS, molecules are separated by the LC column, ionized, and then fragmented. Specific fragment ions (product ions) derived from a particular molecule (precursor ion) are monitored, a process known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). nih.gov This high specificity allows for accurate quantification even at very low concentrations in complex biological samples. tandfonline.com

Multiplex LC-MS/MS methods have been developed to simultaneously measure multiple kynurenine pathway metabolites, including 3-hydroxykynurenine, in a single run. nih.gov These methods are often rapid, with total run times as short as 5 minutes. nih.gov The validation of these methods typically includes assessments of linearity, precision, accuracy, matrix effects, and recovery, ensuring reliable and reproducible results. nih.govnih.gov For instance, one method reported a lower limit of quantification (LLOQ) for 3-hydroxykynurenine at 1.96 ng/mL in serum. nih.gov

Table 2: Example LC-MS/MS Parameters for Kynurenine Pathway Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z)
Kynurenine 209.0 192.1
Tryptophan 204.9 187.9
Kynurenine-d4 (Internal Standard) 213.0 196.0
Tryptophan-d5 (Internal Standard) 210.0 193.0

Data derived from a method for analyzing kynurenine and tryptophan in human plasma. nih.gov

Sample Preparation and Matrix Considerations

The choice of sample preparation technique is critical and depends heavily on the biological matrix being analyzed. The primary goal is to extract the analytes of interest while removing interfering substances, such as proteins and lipids, which can affect the accuracy of the analysis.

Analyzing this compound and its analogs in solid tissues like the brain, liver, or kidney requires an initial homogenization step to break down the tissue structure and release the metabolites. Following homogenization, protein precipitation is commonly performed. This involves adding a strong acid, such as trichloroacetic acid or trifluoroacetic acid, or an organic solvent like methanol, to the tissue homogenate. nih.gov This process denatures and precipitates proteins, which are then removed by centrifugation. The resulting supernatant, containing the metabolites, can be directly injected into the HPLC or LC-MS/MS system or undergo further cleanup steps if necessary. nih.gov A sensitive method was successfully used to detect D-kynurenine in the brain and liver of mice, demonstrating the feasibility of analyzing these D-enantiomers in tissue samples. nih.gov

Biofluids such as plasma, serum, and cerebrospinal fluid (CSF) are common matrices for studying kynurenine pathway metabolites as potential biomarkers. nih.gov Sample preparation for these fluids is often simpler than for tissues. A common and straightforward method involves protein precipitation. For example, a 100 µL plasma sample can be mixed with an internal standard and then treated with trifluoroacetic acid to precipitate proteins. nih.gov After centrifugation, the clear supernatant is directly analyzed. nih.gov

It is crucial to validate analytical methods for each specific biofluid, as matrix components can interfere with the analysis, a phenomenon known as the matrix effect. tandfonline.com For instance, methods for quantifying six kynurenine pathway metabolites, including 3-hydroxykynurenine, have been rigorously validated for both human plasma and CSF. tandfonline.com Studies have shown that metabolites like kynurenine and 3-hydroxykynurenine are readily and reliably quantifiable in both CSF and plasma. nih.gov

In Vitro and In Vivo Model Systems for Studying this compound

To investigate the biological roles and metabolic fate of this compound, researchers utilize various model systems that replicate physiological conditions to different extents.

In Vitro Models : These models use cells cultured outside of a living organism and are valuable for studying specific cellular mechanisms without the complexities of a whole organism. Human cell lines, such as the neuroblastoma cell lines SK-N-SH and SH-SY5Y, are used to study the kynurenine pathway in a neuronal context. researchgate.netnih.gov Primary human neuron cultures are also employed to provide a model that more closely resembles the in vivo state. nih.gov These cellular models allow researchers to investigate the expression of kynurenine pathway enzymes and the production of metabolites like 3-hydroxykynurenine and quinolinic acid in response to various stimuli, such as interferon-gamma. researchgate.netnih.gov Other models include hematopoietic stem cells (HSCs), which have been used to study how kynurenine pathway metabolites can inhibit cell proliferation. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
3-hydroxyanthranilic acid 3-HAA
3-hydroxykynurenine 3-HK
D-amino acid oxidase D-AAO
D-kynurenine D-KYN
Interferon-gamma IFN-γ
Kynurenic acid KYNA
Kynurenine KYN
Quinolinic acid QUIN
Trichloroacetic acid TCA
Trifluoroacetic acid TFA

Cell Culture Models (e.g., Astrocytes, Microglia, Immune Cells)

In vitro cell culture systems are indispensable for dissecting the cell-specific roles and molecular mechanisms of 3-Hydroxykynurenine (3-HK) and its metabolic pathway. These models allow for controlled investigation into the production, effects, and regulation of 3-HK in isolated neural and immune cell populations.

Astrocytes: Astrocytes are crucial for central nervous system (CNS) homeostasis, and their role in the kynurenine pathway is complex. While they are the primary producers of the neuroprotective metabolite kynurenic acid (KYNA), they also play a role in the metabolism and response to 3-HK. nih.gov Primary rat astrocyte cultures have been instrumental in demonstrating the toxic potential of 3-HK. nih.govresearchgate.netnih.gov One study found that co-incubation of astrocytes with 3-HK enhanced the toxicity induced by copper, suggesting a synergistic mechanism of damage independent of reactive oxygen species (ROS) production. nih.govnih.gov

While the enzyme responsible for producing 3-HK, Kynurenine 3-monooxygenase (KMO), is predominantly found in microglia, some evidence indicates its expression in astrocytes under specific conditions. nih.gov For instance, KMO expression has been detected in tumor cells of astrocytic lineage (astrocytomas) and is reportedly expressed by astrocytes in the spinal cord in models of neuropathic pain. mdpi.combiorxiv.org Stimulation of primary cultured astrocytes with inflammatory mediators like tumor necrosis factor (TNF) can also upregulate KMO expression. biorxiv.org

Microglia: Microglia, the resident immune cells of the brain, are considered the primary source of 3-HK in the CNS. nih.govnih.gov The enzyme KMO is predominantly expressed in microglia, and its expression is upregulated in response to inflammatory stimuli. nih.govnih.govle.ac.uk This makes microglial cell cultures, such as the murine BV-2 cell line or primary microglia, essential models for studying neuroinflammation. nih.gov

Studies using these models have shown that challenging microglia with lipopolysaccharide (LPS) increases the expression of KMO, leading to elevated production of 3-HK and its downstream neurotoxic product, quinolinic acid. nih.gov Furthermore, 3-HK itself can directly impact microglial function. Research using the HMC3 human microglial cell line demonstrated that treatment with 3-HK induces cellular senescence and promotes a pro-inflammatory phenotype, characterized by the secretion of interleukin-6 (IL-6). nih.gov

Immune Cells: The kynurenine pathway is a critical regulator of the broader immune system. nih.gov Key metabolites are produced by antigen-presenting cells, such as macrophages and dendritic cells, and exert potent immunomodulatory effects. researchgate.net The production of kynurenine and its downstream metabolites, including 3-HK, can suppress the proliferation and activity of effector immune cells like T cells and natural killer (NK) cells. bio-techne.comnih.gov This mechanism is crucial for maintaining immune tolerance but can also be co-opted by tumors to create an immunosuppressive microenvironment that facilitates immune evasion. bio-techne.comnih.govresearchgate.net Cell culture models of these various immune populations are vital for understanding the fundamental link between tryptophan metabolism and immune regulation. researchgate.net

Cell TypeModel SystemKey Research Findings Related to 3-HKReferences
AstrocytesPrimary Rat Astrocyte CulturesUsed to demonstrate that 3-HK enhances copper-induced toxicity. nih.govnih.gov
AstrocytesPrimary Mouse Astrocyte CulturesStimulation with TNF upregulates KMO mRNA and protein expression. biorxiv.org
MicrogliaBV-2 Murine Microglial Cell LineLPS stimulation upregulates KMO expression and subsequent production of 3-HK and quinolinic acid. nih.gov
MicrogliaHMC3 Human Microglial Cell Line3-HK treatment induces cellular senescence and a pro-inflammatory phenotype (e.g., IL-6 secretion). nih.gov
Immune CellsT Cells, NK Cells, MacrophagesKynurenine pathway metabolites, including 3-HK, suppress T cell and NK cell proliferation and activity. bio-techne.comnih.gov

Animal Models (e.g., Rodent Models of Disease)

Animal models, particularly rodent models, are critical for studying the systemic and behavioral consequences of altered 3-Hydroxykynurenine levels in a complex biological system. These models are extensively used to investigate the role of the kynurenine pathway in neurodegenerative disorders.

A primary example is the use of rodent models for Huntington's disease (HD). conductscience.com Multiple transgenic mouse models of HD, including the R6/2, YAC128, and Hdh(Q92)/Hdh(Q111) lines, exhibit progressive neurochemical changes that mirror the human disease. nih.gov A key finding in these models is the elevated brain levels of 3-HK and its downstream metabolite, the excitotoxin quinolinic acid. nih.govle.ac.uk These increases are observed in the striatum and cortex and often correlate with the onset of disease phenotypes. nih.govle.ac.uk

The neurotoxic effects of the 3-HK branch of the kynurenine pathway are so significant that direct intrastriatal injection of quinolinic acid is a well-established method for creating toxin-based rodent models that replicate the specific axon-sparing lesions seen in HD. conductscience.commdpi.com This underscores the pathological importance of the metabolic pathway that begins with the production of 3-HK. Beyond HD, elevated levels of 3-HK are a common finding in various animal models of CNS inflammatory disorders, and direct administration of 3-HK to mice can induce depressive-like behaviors and cognitive impairment. nih.gov

Animal ModelDisease ModeledKey Findings Related to 3-HKReferences
R6/2 MiceHuntington's DiseaseSignificantly elevated 3-HK levels in the striatum, cortex, and cerebellum starting at 4 weeks of age. nih.gov
YAC128 MiceHuntington's DiseaseIncreased 3-HK and quinolinic acid levels in the striatum and cortex beginning at 8 months. nih.gov
Hdh(Q92) & Hdh(Q111) MiceHuntington's DiseaseIncreased 3-HK and quinolinic acid levels in the striatum and cortex beginning at 15 months. nih.gov
General Rodent ModelsNeuroinflammationElevated levels of 3-HK are a common finding in CNS inflammatory disorders. nih.gov

Genetic Approaches for Modulating this compound Levels

Genetic manipulation of kynurenine pathway enzymes provides a powerful and precise method for studying the specific contributions of individual metabolites, including 3-HK. The primary strategy for modulating 3-HK levels involves targeting the gene for Kynurenine 3-monooxygenase (KMO), the enzyme that directly synthesizes it from kynurenine. researchgate.netnih.gov

Gene Knockout and Knockdown Strategies (e.g., KMO deficiency)

The most definitive genetic approach to studying the role of 3-HK is the targeted deletion, or knockout, of the Kmo gene. The generation of Kmo knockout (Kmo−/−) mice has provided an invaluable tool for understanding the metabolic consequences of eliminating this key enzyme. researchgate.netnih.govnih.gov

Biochemical analysis of these mice reveals a dramatic and predictable shift in kynurenine pathway metabolism. As expected, Kmo−/− mice show a substantial reduction in the levels of the KMO product, 3-HK, in the liver, brain, and plasma. researchgate.netnih.govnih.gov Consequently, the downstream metabolite quinolinic acid is also significantly decreased. nih.govphysiology.org

This genetic block in the pathway causes a major redirection of metabolic flux. The substrate for KMO, kynurenine, accumulates to levels many times higher than those in wild-type animals. physiology.orgnih.gov This accumulation shunts metabolism towards a side branch of the pathway, resulting in a large increase in the production of the neuroprotective metabolite, kynurenic acid. physiology.orgnih.gov This genetic model effectively demonstrates that KMO is a critical regulatory point in the kynurenine pathway, and its deletion shifts the balance from neurotoxic metabolites (3-HK, quinolinic acid) towards a neuroprotective one (kynurenic acid). physiology.orgfrontiersin.org

Table: Changes in Kynurenine Pathway Metabolites in KMO Knockout (KMONULL) Mice
MetaboliteEffect of KMO KnockoutFold/Percent Change (Approximate)References
3-Hydroxykynurenine (3-HK)▼ Substantially ReducedReduced to ~42% of wild-type levels in liver. nih.gov
Quinolinic Acid (QUIN)▼ Significantly Decreased~99% decrease in plasma. physiology.orgnih.gov
Kynurenine (KYN)▲ Substantially Increased~24 to 45-fold increase in plasma. physiology.orgnih.gov
Kynurenic Acid (KYNA)▲ Substantially Increased~26-fold increase in plasma. physiology.orgnih.gov
Anthranilic Acid▲ Significantly IncreasedSubstantially elevated in liver, brain, and plasma. nih.gov

Future Research Directions for D 2 Hydroxykynurenine

Elucidation of Specific Enantiomeric Roles in Physiological Contexts

A primary avenue for future research is to distinguish the precise physiological and pathophysiological roles of D-2-Hydroxykynurenine from its more studied counterpart, L-3-Hydroxykynurenine. It is known that D-kynurenine, derived from the bacterial amino acid D-tryptophan, can serve as a bioprecursor for D-3-Hydroxykynurenine in mammals. nih.gov Studies in mice have demonstrated that administration of D-kynurenine leads to the formation of D-3-Hydroxykynurenine in both the brain and peripheral tissues. nih.gov However, the specific biological activities of this D-enantiomer are largely unknown.

Future studies should aim to:

Determine if this compound possesses unique neuroactive properties, distinct from the established pro-oxidant and neurotoxic effects of L-3-Hydroxykynurenine. nih.govmdpi.com

Investigate whether the D-enantiomer interacts with different receptors or cellular targets.

Explore its potential role in immune modulation, as the kynurenine (B1673888) pathway is a critical regulator of immune responses. mdpi.com

Clarify its transport mechanism across the blood-brain barrier, which is presumed to be the same large neutral amino acid transporter used by the L-isomer but requires experimental confirmation. nih.gov

FeatureL-3-Hydroxykynurenine (L-3-HK)This compound (D-3-HK)Future Research Questions for D-3-HK
Precursor L-KynurenineD-Kynurenine nih.govWhat is the relative contribution of endogenous vs. gut microbiota-derived D-Tryptophan to D-3-HK formation?
Known Effects Neurotoxic, pro-oxidant, generates reactive oxygen species. nih.govnih.govLargely uncharacterized.Does D-3-HK share the neurotoxic profile of L-3-HK, or does it have neutral, or even neuroprotective, properties?
Receptor Interactions Not fully elucidated, but contributes to excitotoxicity.Unknown.Does D-3-HK interact with NMDA receptors or other key neuronal receptors?
Immune Role Implicated in immune regulation and inflammation-associated pathology. mdpi.comUnknown.What is the impact of D-3-HK on T-cell function and cytokine production?

Investigation of Novel Enzymatic Regulators and Interactome

The enzymatic machinery governing this compound metabolism is a critical area for investigation. The conversion of D-kynurenine to this compound is likely catalyzed by Kynurenine 3-monooxygenase (KMO), the same enzyme that processes the L-isomer. mdpi.commdpi.com However, the efficiency and regulation of this reaction for the D-enantiomer are not well understood. Furthermore, the downstream metabolic fate of this compound and the enzymes involved are unknown.

Key research objectives include:

Characterizing the kinetics of human KMO with D-kynurenine as a substrate to understand its metabolic efficiency compared to L-kynurenine.

Identifying and characterizing the kynureninase or other enzymes responsible for the further metabolism of this compound. mdpi.com

Utilizing proteomics and interactome mapping techniques to identify proteins that specifically bind to or are modulated by this compound.

Investigating whether unique regulatory factors or allosteric modulators exist that can differentiate between the metabolism of D- and L-isomers.

EnzymeKnown Role in L-Kynurenine PathwayPotential Role in D-Isomer MetabolismFuture Research Focus
Tryptophan/Indoleamine 2,3-dioxygenase (TDO/IDO) Catalyze the first step, converting L-Tryptophan to N-formyl-L-kynurenine. mdpi.comBoth enzymes recognize D-tryptophan as a substrate, initiating the pathway. nih.govDetermine the regulation and tissue-specific importance of D-Tryptophan conversion.
Kynurenine 3-monooxygenase (KMO) Converts L-Kynurenine to L-3-Hydroxykynurenine. nih.govfrontiersin.orgPresumed to convert D-Kynurenine to this compound.Quantify the enzymatic efficiency (Km, kcat) for the D-isomer; investigate stereospecific regulation.
Kynureninase (KYNU) Metabolizes L-3-Hydroxykynurenine to 3-Hydroxyanthranilic acid. mdpi.commdpi.comUnknown; may or may not metabolize this compound.Test this compound as a substrate for KYNU to determine its downstream metabolic fate.
Kynurenine Aminotransferases (KATs) Convert L-Kynurenine to Kynurenic acid. mdpi.comCan metabolize D-Kynurenine to Kynurenic acid, though less efficiently than the L-isomer. nih.govElucidate the role of KATs in diverting D-Kynurenine away from this compound production.

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise molecular and cellular effects of this compound is paramount. L-3-Hydroxykynurenine is known to induce cellular damage by generating reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, leading to oxidative stress, mitochondrial dysfunction, and apoptosis. nih.govnih.gov Whether the D-enantiomer shares this toxicity, possesses a different mechanism of action, or is biologically inert requires rigorous investigation.

Future mechanistic studies should focus on:

Using advanced cell culture models (e.g., primary neurons, microglia, astrocytes) to compare the cytotoxic and pro-oxidant effects of D- and L-2-Hydroxykynurenine.

Employing techniques like Seahorse analysis and high-resolution respirometry to assess the specific impact of this compound on mitochondrial function.

Investigating its effect on intracellular signaling pathways, such as those involved in inflammation (e.g., NF-κB) and cell death (e.g., caspase activation).

Examining its potential interactions with other metabolites in the kynurenine pathway, such as its effect on the balance between neurotoxic and neuroprotective branches. mdpi.com

Development of Targeted Modulators for this compound Metabolism

Future research in this area should pursue:

The rational design and synthesis of enantiomer-specific inhibitors or enhancers of KMO that can selectively block or promote the metabolism of either D-kynurenine or L-kynurenine.

The development of inhibitors for the yet-to-be-identified enzymes that may act downstream of this compound.

The creation of stable, labeled isotopes of this compound to facilitate advanced metabolic flux analysis and track its distribution and fate in vivo.

Screening compound libraries to identify molecules that can selectively interfere with the biological actions of this compound at its potential cellular targets.

Exploration of Comparative Biochemistry and Evolutionary Aspects

Investigating the presence and function of this compound across different species can provide profound insights into its evolutionary origins and conserved biological roles. The kynurenine pathway is ancient and found in a wide range of organisms, from bacteria to mammals. mdpi.comgoettingen-research-online.de The metabolism of D-amino acids is also widespread, particularly in microorganisms. The presence of D-kynurenine metabolism in mammals, such as in rabbit intestinal mucosa, points to a potentially conserved inter-kingdom metabolic cross-talk. nih.govdtic.mil

A comparative and evolutionary approach would involve:

Screening for the presence of this compound and its metabolic precursors in diverse organisms, including bacteria, fungi, plants, and various animal phyla.

Studying the enzymes responsible for its formation in these organisms to understand the evolutionary history of D-isomer metabolism within the kynurenine pathway.

Investigating its function in simpler organisms, which may reveal fundamental biological roles that have been conserved through evolution, such as its use as a pigment in some arthropods. wikipedia.org

Exploring the hypothesis that this compound metabolism is a key component of the host-microbiome interaction, given that gut bacteria are a primary source of D-amino acids.

By pursuing these targeted research directions, the scientific community can move towards a comprehensive understanding of this compound, potentially transforming our view of the kynurenine pathway and opening new avenues for therapeutic intervention in a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for D-2-Hydroxykynurenine, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves retrosynthetic analysis of kynurenine pathway intermediates. Common routes include enzymatic oxidation of L-tryptophan derivatives or chemical modification of 3-hydroxykynurenine analogs. Key factors affecting yield include reaction temperature, pH stability, and catalyst selection (e.g., metal ions for oxidation). Purification often employs HPLC with UV detection (λ = 250–300 nm), followed by lyophilization. Purity validation requires ≥95% by NMR (¹H/¹³C) and mass spectrometry. Note: Specific protocols may vary; cross-validate with literature for reproducibility .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (D₂O, δ 3.5–4.2 ppm for hydroxyl groups; δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR for structural confirmation.
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with diode-array detection.
  • Validation : Compare retention times and spectral data to authenticated standards. Include spiked samples in biological matrices to assess interference .

Q. What is the known biological role of this compound in metabolic pathways?

  • Methodological Answer : this compound is a downstream metabolite in the kynurenine pathway, implicated in NAD⁺ biosynthesis. To study its role:

  • Use knockout cell lines (e.g., siRNA targeting kynureninase) to observe metabolic flux changes.
  • Quantify levels via LC-MS/MS in biological fluids (serum, CSF) with isotopically labeled internal standards (e.g., this compound-d₄).
  • Cross-reference with transcriptomic data to link concentration changes to gene expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of this compound?

  • Methodological Answer : Discrepancies often arise from model systems (e.g., in vitro vs. in vivo) or concentration-dependent effects. Strategies include:

  • Dose-Response Studies : Test 0.1–100 µM ranges in primary neuronal cultures.
  • Pathway Inhibition : Use IDO/TDO inhibitors to modulate endogenous levels.
  • Multi-Omics Integration : Combine metabolomics with proteomics to identify interacting proteins (e.g., NMDA receptor modulation).
  • Ethical Controls : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What experimental design considerations are critical for studying this compound in neurodegenerative disease models?

  • Methodological Answer :

  • Model Selection : Use transgenic rodents (e.g., Aβ-overexpressing mice) or patient-derived iPSCs.
  • Temporal Analysis : Collect longitudinal samples to correlate metabolite levels with disease progression.
  • Blinding : Implement double-blinded protocols for treatment groups to reduce bias.
  • Data Triangulation : Validate findings with orthogonal assays (e.g., ELISA for inflammatory cytokines).
  • Reference institutional ethical guidelines for animal/human studies .

Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanisms?

  • Methodological Answer :

  • Chemoproteomics : Use photoaffinity probes to capture protein interactors.
  • Structural Biology : Perform X-ray crystallography or cryo-EM of this compound-bound enzymes (e.g., kynurenine 3-monooxygenase).
  • Computational Modeling : Apply molecular dynamics simulations to predict binding affinities.
  • Collaborative Frameworks : Distribute tasks across synthetic chemists, biologists, and data scientists to address complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.